9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C20H14Cl2N2OS. This compound is notable for its unique structure, which includes a thiophene ring and a diaza-cyclopenta-naphthalene core. It has been studied for various applications in chemistry and materials science.
Preparation Methods
The synthesis of 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with molecular targets through its functional groups. The chloro-phenyl and thiophene rings allow it to participate in various chemical interactions, including π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar compounds to 8-CL-4(4-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE include:
8-CL-4(3-CL-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a similar structure but with different positioning of the chloro groups.
8-CL-4(4-F-PH)2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has fluorine atoms instead of chlorine atoms on the phenyl rings.
6-MORPHOLINO-8-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINE-5-CARBONITRILE: This compound is used as a chemosensor for detecting metal ions
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve different properties and applications.
Properties
Molecular Formula |
C20H14Cl2N2OS |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
9-chloro-5-(4-chlorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-13-5-3-12(4-6-13)20-24-17(11-16(23-24)19-2-1-9-26-19)15-10-14(22)7-8-18(15)25-20/h1-10,17,20H,11H2 |
InChI Key |
FSUWUULUSKOAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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